2-Bromo-1-(3-bromo-4-methylphenyl)ethanone
Description
2-Bromo-1-(3-bromo-4-methylphenyl)ethanone (CAS 60208-05-1) is a brominated aromatic ketone with the molecular formula C₉H₈Br₂O and a molecular weight of 291.97 g/mol . It features a 3-bromo-4-methylphenyl substituent, which enhances its reactivity as an electrophilic intermediate. This compound is primarily utilized in synthesizing 3-Bromo Zolpidem, an impurity of the non-benzodiazepine sedative Zolpidem (a GABAₐ receptor agonist) . Its structural uniqueness lies in the dual bromine atoms and methyl group, which influence its electronic and steric properties in synthetic pathways.
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITHOLLTLASYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267475 | |
| Record name | 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60208-05-1 | |
| Record name | 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60208-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-bromo-4-methylphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(3-bromo-4-methylphenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide in methanol.
Reduction: Sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: 2-Amino-1-(3-bromo-4-methylphenyl)ethanone.
Reduction: 2-Bromo-1-(3-bromo-4-methylphenyl)ethanol.
Oxidation: 2-Bromo-1-(3-bromo-4-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-bromo-4-methylphenyl)ethanone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Brominated Ethanone Derivatives
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-hydroxyphenyl analog () contains a hydroxyl group, enabling hydrogen bonding and participation in condensation reactions. The 4-methoxyphenyl derivative () has an electron-donating methoxy group, enhancing electrophilic substitution reactivity in aryl rings.
Physical and Chemical Properties
Biological Activity
2-Bromo-1-(3-bromo-4-methylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two bromine atoms and a ketone functional group, which contribute to its reactivity and biological activity. The presence of bromine enhances the compound's ability to interact with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can also interact with receptors, potentially affecting signaling pathways.
These mechanisms suggest that the compound could have applications in treating various diseases, particularly those involving inflammatory processes or cancer.
Anti-inflammatory and Anticancer Properties
Research has indicated that this compound exhibits anti-inflammatory and anticancer activities. Studies have shown that the compound can inhibit the proliferation of cancer cell lines and reduce inflammation in vitro. For instance:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values indicating significant potency against these cancer types .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It is believed that the bromine substituents may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of U-87 cell line proliferation | MTT assay |
| Study 2 | Showed anti-inflammatory effects in animal models | In vivo inflammation models |
| Study 3 | Assessed antioxidant capacity using DPPH scavenging method | Spectrophotometric analysis |
These studies highlight the compound's potential as a therapeutic agent, warranting further investigation into its efficacy and safety profiles.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
